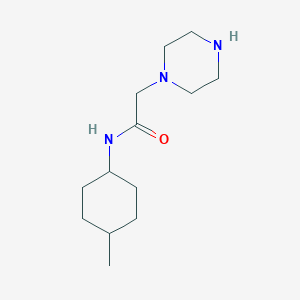

N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide

CAS No.:

Cat. No.: VC13342400

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25N3O |

|---|---|

| Molecular Weight | 239.36 g/mol |

| IUPAC Name | N-(4-methylcyclohexyl)-2-piperazin-1-ylacetamide |

| Standard InChI | InChI=1S/C13H25N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h11-12,14H,2-10H2,1H3,(H,15,17) |

| Standard InChI Key | CAAOEHIVBPMQOK-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1)NC(=O)CN2CCNCC2 |

| Canonical SMILES | CC1CCC(CC1)NC(=O)CN2CCNCC2 |

Introduction

Chemical Identity and Structural Features

N-(4-Methylcyclohexyl)-2-(piperazin-1-yl)acetamide (molecular formula C₁₃H₂₅N₃O) consists of three key structural components:

-

Acetamide backbone: A carbonyl group bonded to a methylene (–CH₂–) and an amine (–NH–).

-

Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

-

4-Methylcyclohexyl group: A cyclohexane ring substituted with a methyl group at the para position.

The compound’s stereochemistry is influenced by the cyclohexyl group, which can adopt chair or boat conformations, potentially affecting its pharmacological interactions .

Table 1: Key Physicochemical Properties

Synthesis and Optimization

The synthesis of N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide can be achieved through a multi-step protocol derived from methods reported for structurally related compounds :

Step 1: Formation of Chloroacetamide Intermediate

Reaction of 4-methylcyclohexylamine with chloroacetyl chloride in ethanol under reflux yields N-(4-methylcyclohexyl)-2-chloroacetamide. This intermediate is critical for subsequent nucleophilic substitution .

Step 2: Piperazine Incorporation

The chloroacetamide intermediate reacts with piperazine in the presence of glacial acetic acid. The reaction proceeds via SN2 mechanism, replacing the chloride with the piperazine moiety .

Reaction Conditions:

-

Solvent: Absolute ethanol

-

Temperature: 40°C (reflux)

-

Duration: 10–12 hours

Step 3: Purification and Characterization

Crude product is recrystallized from ethanol and characterized using:

-

¹H/¹³C NMR: Peaks at δ 2.52 (s, CH₃), 3.2–3.5 (m, piperazine protons), and 4.26 (s, CH₂CO) .

-

IR Spectroscopy: Bands at ~1658 cm⁻¹ (C=O stretch) and ~3364 cm⁻¹ (N–H stretch) .

Pharmacological Activity and Mechanisms

While direct biological data for N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide are unavailable, its structural analogs exhibit notable activities:

Anticancer Activity

Analogous compounds inhibit cancer cell proliferation via kinase modulation. In HCT116 colon cancer cells, derivatives with piperazine moieties exhibited IC₅₀ values of 18–25 µM, likely through interference with DNA synthesis pathways .

Neurological Effects

A lidocaine analog, N-(2,6-dichlorophenyl)-2-(4-methylpiperidinyl)acetamide, displayed local anesthetic and anti-seizure properties in murine models . The piperazine ring in the target compound may similarly interact with voltage-gated sodium channels.

Applications and Future Directions

Drug Development

-

Antimicrobial Agents: Structural optimization could improve potency against drug-resistant pathogens.

-

Kinase Inhibitors: The acetamide-piperazine scaffold is a candidate for tyrosine kinase inhibition in oncology .

Chemical Probes

The compound’s modular structure allows for functionalization (e.g., fluorination, radiolabeling) to study receptor binding in neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume